2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide
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Overview
Description
2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines phenoxy, thiazole, and propanamide groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-ethylphenol and 4-methoxyphenylthiazole. These intermediates are then reacted under specific conditions to form the final product.
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Step 1: Preparation of 4-ethylphenol
- React 4-ethylphenol with a suitable halogenating agent to form 4-ethylphenyl halide.
- Conditions: Use of a solvent like dichloromethane, temperature control, and inert atmosphere.
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Step 2: Preparation of 4-methoxyphenylthiazole
- React 4-methoxyphenylamine with thioamide under acidic conditions to form 4-methoxyphenylthiazole.
- Conditions: Acidic medium, controlled temperature, and use of a catalyst.
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Step 3: Formation of the Final Product
- React 4-ethylphenyl halide with 4-methoxyphenylthiazole in the presence of a base to form this compound.
- Conditions: Use of a base like sodium hydroxide, solvent like ethanol, and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and thiazole groups can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium methoxide; polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic and thiazole oxide derivatives.
Reduction: Formation of reduced amide and thiazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Regulating the expression of genes involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethylphenoxy)methylbenzoylthiourea
- 4-methoxyphenethylamine
- 2-(4-methoxyphenyl)ethyl hexopyranoside
Uniqueness
2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide stands out due to its unique combination of phenoxy, thiazole, and propanamide groups. This structural diversity contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H26N2O3S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]propanamide |
InChI |
InChI=1S/C23H26N2O3S/c1-4-17-5-9-21(10-6-17)28-16(2)22(26)24-14-13-19-15-29-23(25-19)18-7-11-20(27-3)12-8-18/h5-12,15-16H,4,13-14H2,1-3H3,(H,24,26) |
InChI Key |
XRCWONTYNOQUMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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